6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDDECKGYUWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine and Its Structural Analogs
Cyclization Strategies for the Azepine Moiety Formation
The formation of the seven-membered azepine ring is a critical step in the synthesis of tetrahydro-pyrido[b]azepines. Various cyclization strategies have been developed to efficiently construct this moiety, often involving intramolecular bond formations.
Intramolecular reactions that form either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond are fundamental to creating the azepine ring. One common approach involves the cyclization of an appropriately substituted pyridine (B92270) precursor. For instance, N-acyliminium ion cyclization has been successfully employed to synthesize tetracyclic pyrido[2,3-b]azepine derivatives. researchgate.net In this method, an N-acyliminium ion intermediate, generated in situ, undergoes cyclization with an aromatic ring acting as a π-nucleophile to form the azepine ring. researchgate.net
Another strategy is the intramolecular Friedel-Crafts reaction. This approach has been used to synthesize amino-substituted benzo[b]pyrimido[5,4-f]azepines, where a base-catalyzed aminolysis is followed by an intramolecular Friedel-Crafts cyclization to construct the azepine ring. nih.gov Similarly, pyrido[2,3-b] rsc.orgnih.govbenzoxazepines have been synthesized via a Friedel-Crafts reaction of 2-phenoxypyridin-3-amines with aromatic acids. osi.lv
The intramolecular Heck reaction is another powerful tool for C-C bond formation in the synthesis of pyrido-annulated systems. For example, it has been utilized in the synthesis of pyrido[3,2-α]carbazole derivatives, where the reaction of ethyl 2-(3-bromopyridin-2-yl)acetate with various carbazole (B46965) precursors, followed by an intramolecular Heck-type reaction, efficiently constructs the core scaffold. nih.gov
| Reaction Type | Key Features | Example Application |
| N-Acyliminium Ion Cyclization | Utilizes an N-acyliminium ion intermediate and a π-nucleophile. | Synthesis of tetracyclic pyrido[2,3-b]azepine analogs of mirtazapine. researchgate.net |
| Intramolecular Friedel-Crafts | Involves electrophilic aromatic substitution to form the azepine ring. | Synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines. nih.gov |
| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation between an aryl halide and an alkene. | Synthesis of pyrido[3,2-α]carbazole derivatives. nih.gov |
Transition metal-catalyzed cyclizations offer efficient and selective routes to the pyrido[b]azepine core. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, the Buchwald-Hartwig amination has been applied in a double C-N bond formation to assemble substituted dibenzo[b,f]azepines. nih.gov This reaction involves the cyclization of 2,2'-dibromostilbenes with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov
Copper-catalyzed reactions have also proven effective. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Another example is the copper-powder-mediated C-N bond formation in the synthesis of tetrahydrobenzodiazepines. mdpi.com
Gold-catalyzed reactions have emerged as a valuable method for synthesizing complex structures. A gold(III)-catalyzed intermolecular [4+3]-annulation of propargyl esters and N-phenyl imines has been developed for the construction of azepines. nih.gov
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Double Buchwald-Hartwig Amination | 2,2'-Dibromostilbenes and an amine | Substituted dibenzo[b,f]azepines nih.gov |
| Copper(I) | Tandem Amination/Cyclization | Functionalized allenynes and amines | Trifluoromethyl-substituted azepin-2-carboxylates nih.gov |
| Gold(III) | [4+3]-Annulation | Propargyl esters and N-phenyl imines | Azepines nih.gov |
Radical-mediated reactions provide alternative pathways for the construction of the azepine ring. For example, a 7-endo-trig cyclization of an aryl radical derived from a γ-methylene lactam has been used to assemble the azepine ring in pentacyclic pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines. nih.gov
Nickel-catalyzed cascade reactions involving radical intermediates have also been developed. A nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction of anilines has been used for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with a fluorinated side chain. thieme.de In this reaction, tetrahydroxydiboron acts as a radical initiator. thieme.de
Multicomponent Reaction Approaches for Pyrido[b]azepine Ring Systems
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov MCRs are advantageous for building molecular complexity in a time- and resource-efficient manner.
One example of an MCR approach is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones using a molecular iodine-catalyzed one-pot domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org While not a direct synthesis of the target compound, this illustrates the power of MCRs in constructing complex fused heterocyclic systems.
The synthesis of azepinodiazepine derivatives has been achieved through a multicomponent reaction of isatins, activated acetylenic compounds, alkyl bromides, methyl aziridine, and ammonium (B1175870) acetate (B1210297) in the presence of a Fe3O4/ZnO@MWCNT catalyst. tandfonline.com
Green Chemistry Principles and Sustainable Approaches in 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it In the synthesis of pyrido[b]azepines, green chemistry approaches are being increasingly adopted.
One example is the use of water as a solvent. The multicomponent synthesis of azepinodiazepine derivatives mentioned earlier is performed in water at room temperature, which is a significant improvement over traditional organic solvents. tandfonline.com Another approach is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, graphite (B72142) oxide, a cheap and readily available material, has been used as a green heterogeneous carbocatalyst for the one-pot synthesis of spirodibenzo rsc.orgnih.govdiazepine derivatives in aqueous ethanol. rsc.org The catalyst was shown to be reusable for up to eight consecutive cycles without significant loss of activity. rsc.org
Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. A microwave-assisted synthetic procedure for the formation of 5H-dipyrido[4,3-b] rsc.orgazepines has been reported, based on a double SNAr reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines. researchgate.net
| Green Chemistry Principle | Application in Pyrido[b]azepine Synthesis |
| Use of Safer Solvents | Water as a solvent in multicomponent reactions for azepinodiazepine synthesis. tandfonline.com |
| Catalysis | Reusable graphite oxide catalyst for spirodibenzo rsc.orgnih.govdiazepine synthesis. rsc.org |
| Energy Efficiency | Microwave-assisted synthesis of 5H-dipyrido[4,3-b] rsc.orgazepines. researchgate.net |
Stereoselective Synthesis and Chiral Induction in Tetrahydro-Pyrido[b]azepine Scaffolds
The stereoselective synthesis of tetrahydro-pyrido[b]azepines is crucial as the biological activity of chiral molecules often depends on their stereochemistry. Several strategies have been developed to control the stereochemistry during the synthesis of these scaffolds.
One approach is the use of chiral starting materials. For example, the diastereoselective hydroboration of a chiral (3R)-OTBS tetrahydroazepine has been used to access densely functionalized oxo-azepines. nih.gov The stereochemical outcome of the hydroboration is influenced by the steric and stereoelectronic environment of the substrate. nih.gov
Another strategy is piperidine (B6355638) ring expansion, which has been used to prepare diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org This method was also applied to the construction of an azepine backbone of a potentially biologically active compound. rsc.org
Chemical Reactivity and Transformative Processes of 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[b]azepine Core
The reactivity of the 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine core towards substitution reactions is dichotomous, dictated by the distinct electronic nature of its constituent rings.
Electrophilic Substitution: The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the aromatic system towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts acylation typically require harsh conditions and often result in low yields. The primary site for electrophilic attack on the parent heterocycle is the nitrogen atom at position 5 of the azepine ring, which behaves as a typical secondary amine.
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group, such as a halogen, at positions 2, 3, or 4. The ring nitrogen atom significantly enhances the reactivity of the pyridyl core toward nucleophiles through both inductive and mesomeric effects. nih.gov This reactivity is a cornerstone for the functionalization of the pyridine portion of the molecule. For instance, chloro- or bromo-substituted pyrido[3,2-b]azepines can readily react with various nucleophiles like amines, alkoxides, or thiolates.
A novel and efficient microwave-assisted synthesis of dipyridoazepine derivatives has been developed based on a double nucleophilic aromatic substitution reaction between primary amines and 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine), showcasing the utility of SNAr in building complex azepine-containing systems without the need for a metal catalyst. shd-pub.org.rs This highlights the intrinsic reactivity of chloropyridine moieties, a principle directly applicable to halogenated derivatives of this compound.
Functionalization and Derivatization at Various Positions of the Heterocyclic System
The structural diversity of this compound derivatives is primarily achieved through functionalization at several key positions. The secondary amine at the N-5 position is the most common site for derivatization.
N-5 Position (Azepine Ring): The secondary amine in the azepine ring is a versatile handle for introducing a wide array of functional groups.
N-Acylation: The nitrogen can be readily acylated using acid chlorides, anhydrides, or through coupling with carboxylic acids. This has been used to prepare N-carbamoyl, N-chloroformyl, and N-[4-(2-hydroxyethyl)piperazinylacetyl] derivatives. nih.gov The synthesis of 5H-pyrido(3,2-b)azepine-5-carboxamide is another example of N-acylation at this position. ontosight.ai In a related dibenzo[b,d]azepin-7(6H)-one system, N-acylation was successfully performed after a Friedel-Crafts cyclization, demonstrating the robustness of this reaction. mdpi.com
N-Alkylation: Reaction with alkyl halides or reductive amination protocols allows for the introduction of various alkyl and substituted alkyl groups. For example, N-(2-diethylaminoethyl) and N-(3-dimethylaminopropyl) derivatives have been synthesized. nih.gov In studies on related purine (B94841) systems, N-alkylation using alkyl bromides in the presence of a base or under Mitsunobu conditions with an alcohol are common strategies, often resulting in mixtures of isomers that require careful separation and characterization. mdpi.com
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. This not only serves as a protecting group but can also influence the biological activity of the final compound.
Pyridine Ring: Functionalization of the pyridine ring typically begins with a precursor that already contains a handle for modification, often a halogen atom, which is then elaborated using cross-coupling reactions (see Section 3.4) or nucleophilic substitution as described above. In a study on the related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold, systematic substitutions were made at the C-1 position with various arylamino groups to explore structure-activity relationships for CCR2 antagonists. nih.gov
The table below summarizes common derivatization strategies for the pyridoazepine scaffold.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| N-5 | N-Acylation | Acid chloride, Anhydride, Carboxylic acid + coupling agent | Amide, Carboxamide |
| N-5 | N-Alkylation | Alkyl halide + Base; Aldehyde/Ketone + Reducing agent | Substituted Amine |
| N-5 | N-Sulfonylation | Sulfonyl chloride + Base | Sulfonamide |
| Pyridine Ring | Nucleophilic Substitution | Halogenated precursor + Nucleophile (e.g., R-NH₂, R-O⁻) | Amino, Ether, etc. |
| Pyridine Ring | Cross-Coupling | Halogenated precursor + Organometallic reagent + Catalyst | Aryl, Alkyl, Alkynyl, etc. |
Ring Contraction and Expansion Reactions Involving the Azepine Moiety
The seven-membered azepine ring of the this compound system can, under specific conditions, undergo rearrangements leading to either smaller (contraction) or larger (expansion) ring systems. These transformations provide pathways to novel heterocyclic scaffolds.
Ring Expansion: Ring expansion reactions of cyclic amines and related heterocycles are known synthetic strategies. For example, tetrahydropyridines have been shown to undergo tandem ring expansion when treated with activated alkynes, leading to the formation of eight-membered azocine (B12641756) rings. researchgate.net Similarly, tetrahydropyridazinones react with dimethyl acetylenedicarboxylate (B1228247) to yield seven-membered tetrahydroazepinones. rsc.org While not demonstrated specifically on the this compound core, these precedents suggest that the introduction of appropriate functional groups could facilitate similar expansion pathways. For instance, the expansion of vinylaziridines via a nih.govnih.gov-sigmatropic rearrangement is a known method to produce azepine skeletons. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including this compound. These reactions typically involve a halogenated (Br, Cl) or pseudo-halogenated (OTf) derivative of the pyridoazepine, which can be coupled with a variety of organometallic or other reagents to form new carbon-carbon and carbon-heteroatom bonds on the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It enables the coupling of halogenated pyridoazepines with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org The reaction is highly versatile, with different generations of phosphine (B1218219) ligands developed to accommodate various substrates and improve reaction efficiency. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing derivatives with amino substituents on the pyridine ring, which are difficult to install via classical SNAr reactions. The palladium-catalyzed coupling of aminothiophenes with substituted halopyridines has been successfully demonstrated, showcasing the feasibility of this reaction on pyridine-containing systems. researchgate.net
Suzuki-Miyaura Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (boronic acid or ester) with a halide. This is one of the most widely used methods for forming C-C bonds and can be used to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring of the pyridoazepine scaffold. A bromo-monoaminated pyridine derivative, formed via a Buchwald-Hartwig reaction, was successfully used in a subsequent Suzuki coupling with various aryl boronic acids, demonstrating the sequential application of these powerful reactions. researchgate.net
Other Coupling Reactions: Other important transition-metal-catalyzed reactions applicable to halogenated pyridoazepines include:
Heck Reaction: For the formation of C-C bonds by coupling with alkenes.
Sonogashira Coupling: For the introduction of alkyne moieties.
Stille Coupling: Utilizes organotin reagents for C-C bond formation.
The table below summarizes key transition metal-catalyzed cross-coupling reactions applicable to halogenated this compound.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., Xantphos) | C-N |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |
| Heck Reaction | Aryl/Heteroaryl Halide + Alkene | Pd catalyst + Base | C-C (alkenyl) |
| Sonogashira Coupling | Aryl/Heteroaryl Halide + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (alkynyl) |
Advanced Spectroscopic and Structural Elucidation of 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyridoazepine systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D techniques are used to establish connectivity and spatial relationships, which are crucial for conformational and stereochemical assignments.
The seven-membered azepine ring in 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. scispace.comresearchgate.net The specific conformation and the energetic barriers between them can be investigated using variable-temperature NMR studies. At room temperature, rapid interconversion between conformers may lead to time-averaged signals, but at lower temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each conformer.
In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the methylene (B1212753) protons of the tetrahydroazepine ring resonate in the aliphatic region (δ 1.5-4.0 ppm). The coupling constants (J-values) between adjacent protons are invaluable for determining dihedral angles via the Karplus equation, offering insights into the ring's pucker and the relative orientation of substituents. For instance, in studies of related substituted dibenzo[c,e]azepines, distinct signals for benzylic protons and their coupling patterns have been used to infer the trans arrangement of substituents and the C₂ symmetry of the molecule. mdpi.com
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for conformational analysis, as they reveal through-space proximity between protons, helping to distinguish between different spatial arrangements and establish the stereochemistry of chiral centers. mdpi.com
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2 | ~8.2 | d | ~148.0 |
| C3 | ~7.1 | dd | ~122.5 |
| C4 | ~7.8 | d | ~135.0 |
| C4a | - | - | ~145.0 |
| C5 (CH₂) | ~3.8 | t | ~50.0 |
| N6 (NH) | Broad Signal | s | - |
| C7 (CH₂) | ~2.9 | t | ~48.0 |
| C8 (CH₂) | ~1.9 | m | ~28.0 |
| C9 (CH₂) | ~1.8 | m | ~30.0 |
| C9a | - | - | ~155.0 |
X-ray Crystallography for Solid-State Structure Determination and Tautomerism Studies
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the absolute configuration of chiral molecules and for observing the preferred conformation of flexible rings within a crystal lattice.
For the this compound system, a single-crystal X-ray structure would definitively reveal the conformation of the seven-membered azepine ring. It would show the degree of puckering and identify whether a chair, boat, or intermediate conformation is adopted in the solid state. This information is complementary to NMR data, which describes the molecule's behavior in solution where multiple conformations may exist in equilibrium.
Furthermore, X-ray crystallography is a powerful tool for investigating tautomerism. In heterocyclic systems where proton migration is possible, such as in hydroxy-substituted pyridines or related lactams, crystallography can locate the hydrogen atom and identify the dominant tautomeric form in the crystal. clockss.orgsemanticscholar.orgrsc.org For example, in a study of a dihydro-5H-1,3,4-benzotriazepin-5-one, X-ray analysis conclusively showed that the molecule exists as the 1,4-dihydro tautomer, with the mobile hydrogen atom located on N1 and the double bond situated between C2 and N3. clockss.org This level of detail is critical for understanding the molecule's electronic properties and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| β (°) | ~105.0 |
| Volume (ų) | ~990 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.25 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the elemental analysis of novel compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm), HRMS allows for the unambiguous determination of a molecule's elemental formula.
For this compound (C₉H₁₂N₂), HRMS is used to confirm the success of a synthesis by verifying that the product has the correct molecular formula. chemsynthesis.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. The close agreement between these values provides strong evidence for the identity of the compound.
HRMS is also invaluable for the analysis of complex mixtures. When coupled with a separation technique like liquid chromatography (LC-HRMS), it can be used to identify impurities, reaction byproducts, or metabolites of the parent compound. The high mass accuracy allows for the generation of molecular formulas for unknown components in the mixture, which is a critical first step in their structural identification.
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Representative Observed Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M]⁺˙ | C₉H₁₂N₂ | 148.10005 | 148.10021 | +1.1 |
| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.10732 | 149.10715 | -1.1 |
| [M+Na]⁺ | C₉H₁₂N₂Na⁺ | 171.08927 | 171.08950 | +1.3 |
| [2M+H]⁺ | C₁₈H₂₅N₄⁺ | 297.20737 | 297.20701 | -1.2 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Hybridization State Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The secondary amine (N-H) in the azepine ring would produce a moderate stretching vibration in the 3300-3500 cm⁻¹ region. The aromatic C-H bonds of the pyridine ring would show stretching vibrations just above 3000 cm⁻¹, while the aliphatic C-H bonds of the saturated portion of the azepine ring would show strong stretches just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Pyridine Ring | 3010 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | CH₂ Groups | 2850 - 2960 | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1450 - 1600 | Medium-Strong |
| CH₂ Bend (Scissoring) | CH₂ Groups | ~1465 | Medium |
| C-N Stretch | Amine/Aromatic Amine | 1250 - 1350 | Medium-Strong |
Theoretical and Computational Chemistry Applied to 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of heterocyclic compounds. For derivatives of fused pyridines and related heterocycles, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to predict molecular geometries, electronic properties, and spectroscopic features.
In the case of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine, DFT calculations would be instrumental in determining key molecular properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity, with a smaller gap generally indicating higher reactivity.
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | The nitrogen atom in the pyridine (B92270) ring and the azepine ring would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | The LUMO is likely distributed over the pyridine ring, suggesting that this region is prone to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and stability. | A moderate energy gap would suggest a balance of stability and reactivity, typical for such saturated heterocyclic systems. |
| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of two nitrogen atoms would result in a significant dipole moment, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
The flexibility of the seven-membered azepine ring in this compound makes its conformational landscape complex and essential to its biological activity. Molecular dynamics (MD) simulations are a powerful computational technique to explore the dynamic behavior and accessible conformations of such flexible molecules in different environments, such as in a vacuum or in the presence of a solvent.
MD simulations can provide insights into the energetically favorable conformations and the transitions between them over time. By simulating the molecule's trajectory, researchers can identify the most stable conformers and calculate the relative populations of different conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the adopted conformation.
For fused heterocyclic systems, conformational analysis often reveals that the saturated rings can adopt various chair, boat, and twist-boat conformations. In the case of this compound, the tetrahydroazepine ring is expected to be the primary source of conformational flexibility. The fusion with the rigid pyridine ring will, however, impose certain constraints on the accessible conformations of the seven-membered ring. Theoretical studies on conformationally restricted analogs of similar fused systems have demonstrated the importance of specific conformations for biological activity. nih.gov
| Conformational Feature | Description | Predicted Significance for this compound |
| Azepine Ring Pucker | The non-planar arrangement of the atoms in the seven-membered azepine ring. | The azepine ring is likely to adopt several low-energy puckered conformations, such as chair-like and boat-like forms. |
| Inter-ring Dihedral Angles | The torsional angles at the junction of the pyridine and azepine rings. | These angles will be constrained by the fused ring system but will vary depending on the azepine ring's conformation, influencing the overall molecular shape. |
| Solvent Effects | The influence of the surrounding solvent on the conformational preferences. | In polar solvents like water, conformations that expose the polar nitrogen atoms are likely to be stabilized. |
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. DFT calculations can be used to model reaction pathways and determine the activation energies of transition states, providing a deeper understanding of reaction kinetics and thermodynamics.
For instance, the reactivity of the nitrogen atoms in the pyridine and azepine rings can be assessed by calculating their proton affinities or their propensity to act as nucleophiles. The pyridine nitrogen is generally less basic than the saturated amine in the azepine ring due to the delocalization of its lone pair within the aromatic system. Computational studies can quantify this difference in basicity.
Furthermore, in silico methods can be used to explore potential metabolic pathways of the molecule. By modeling the interactions with metabolic enzymes, such as cytochrome P450s, it is possible to predict the sites of oxidation and other metabolic transformations. This information is valuable in the early stages of drug discovery and development. While specific reaction mechanisms for this compound have not been detailed in the literature, computational studies on the synthesis of related pyrido-fused heterocycles have provided mechanistic insights into cyclization and condensation reactions.
Ligand-Protein Docking and Molecular Modeling for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions.
For this compound and its derivatives, molecular docking could be employed to predict their interactions with various protein targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the target protein. The docking algorithm then samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding energy.
The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information can guide the design of new analogs with improved potency and selectivity. For example, docking studies on related pyrido-azepine scaffolds have been used to rationalize structure-activity relationships and to design novel antagonists for various receptors.
The following table outlines the key aspects of a hypothetical molecular docking study of this compound with a generic receptor binding pocket.
| Docking Parameter | Description | Predicted Interaction for this compound |
| Binding Affinity (Score) | A numerical score that estimates the strength of the ligand-receptor interaction. | The binding affinity would depend on the specific target, but the presence of hydrogen bond donors and acceptors suggests the potential for strong interactions. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The NH group in the azepine ring and the nitrogen atom in the pyridine ring are potential hydrogen bond donors and acceptors, respectively. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The tetrahydro-azepine ring and the carbon framework of the pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | The preferred binding pose would maximize favorable interactions and minimize steric clashes. |
Biological and Pharmacological Investigations of 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine Analogs: Mechanistic Insights and Pre Clinical Studies
Identification of Biological Targets and Pathways
The versatility of the 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine core allows for its interaction with various biological molecules, leading to the modulation of different signaling pathways.
Kinase Inhibition Profiles
While direct studies on this compound are limited, related heterocyclic structures have shown significant kinase inhibitory activity. Paullones, which share a similar structural motif, are known inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) mdpi.com. Furthermore, derivatives of pyrido[2,3-b] nih.govbenzoxazepin-5(6H)-one have been identified as potent inhibitors of CDK8. For instance, one such derivative demonstrated an IC50 value of 8.25 nM against CDK8 mdpi.com. These findings suggest that the broader pyrido-azepine scaffold could be a promising starting point for the development of novel kinase inhibitors.
Receptor Binding Affinities
Analogs of this compound have demonstrated notable affinity for various receptors, particularly the dopamine (B1211576) D3 receptor. The 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine scaffold has been a key focus in the development of potent and selective D3 receptor ligands, which are of interest for treating central nervous system (CNS) disorders such as Parkinson's disease, schizophrenia, and substance abuse nih.govnih.gov.
Extensive structure-activity relationship (SAR) studies have been conducted on these analogs. For example, certain compounds have shown high affinity for the D3 receptor with Ki values in the nanomolar range and significant selectivity over the D2 receptor nih.govnih.gov. One study reported a compound with a Ki of less than 1 nM for the D3 receptor and a 450-494 fold selectivity over the D2 receptor nih.gov. Another analog, a 2-pyridylphenyl derivative, displayed a Ki of 0.7 nM for D3 receptors with a 133-fold selectivity over D2 receptors nih.gov.
In addition to dopamine receptors, the related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold has been explored for its antagonist activity at the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases. One potent analog from this series exhibited an IC50 value of 61 nM for CCR2 nih.gov.
| Compound/Analog Scaffold | Receptor Target | Binding Affinity (Ki/IC50) | Selectivity |
| Pyrido[2,3-d]azepine analog | Dopamine D3 | <1 nM | 450-494x vs D2 |
| 2-pyridylphenyl-pyrido[2,3-d]azepine analog | Dopamine D3 | 0.7 nM | 133x vs D2 |
| Pyrido[4,3-c]azepin-5-one analog | CCR2 | 61 nM | 10x vs CCR5 |
Enzyme Modulation Studies
The modulation of enzyme activity is another key area of investigation for pyrido-azepine analogs. Notably, derivatives with related heterocyclic cores have shown inhibitory effects on crucial enzymes involved in cell division and DNA replication.
Dibenzo[b,f]azepine derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. One promising compound from this class, 5e, demonstrated an IC50 of 6.36 µM against topoisomerase II nih.gov.
Furthermore, the inhibition of tubulin polymerization, a key process in mitosis, has been observed with 9-aryl-5H-pyrido[4,3-b]indole derivatives. Compound 7k from this series exhibited potent anti-proliferative activity against HeLa cells with an IC50 of 8.7 µM and was shown to inhibit tubulin polymerization nih.gov. Another study on sulfanilamide-1,2,3-triazole hybrids with a 2,3,4,5-tetrahydro-1H-benzo[b]azepine moiety reported a tubulin polymerization inhibitor with an IC50 of 2.4 µM mdpi.com.
| Compound/Analog Scaffold | Enzyme Target | Inhibitory Concentration (IC50) |
| Dibenzo[b,f]azepine (5e) | Topoisomerase II | 6.36 µM |
| 9-aryl-5H-pyrido[4,3-b]indole (7k) | Tubulin Polymerization | 8.7 µM (HeLa cells) |
| Sulfanilamide-1,2,3-triazole hybrid with tetrahydro-benzo[b]azepine | Tubulin Polymerization | 2.4 µM |
In Vitro Cellular Assays for Pharmacological Activity
The diverse biological targets of this compound analogs translate into a broad spectrum of pharmacological activities observed in in vitro cellular assays.
Thiophene analogs of pyrido[3,2-d] nih.govbenzazepines have demonstrated noteworthy antitumor activity. In a cell line-based screening, one such analog, 4a, showed remarkable selectivity for renal tumor cell lines, with a distinct selectivity pattern compared to standard antitumor agents nih.gov.
In the realm of antimicrobial research, 5H-pyridobenzazepine derivatives have been synthesized and evaluated. These compounds exhibited better antibacterial and antifungal activity compared to their 5H-dipyridoazepine counterparts. One derivative, compound 8, displayed potent activity against tested bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 39-78 μg/mL. Another analog, compound 12, showed promising antifungal activity with MIC values between 156-313 μg/mL nih.gov.
In Vivo Efficacy and Mechanistic Studies in Relevant Animal Models
Pre-clinical studies in animal models have provided further evidence for the therapeutic potential of this compound analogs, particularly in the context of CNS disorders.
The development of potent and selective dopamine D3 receptor ligands from the 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine scaffold has shown promise for treating conditions such as Parkinson's disease and schizophrenia. A patent has described the use of these compounds for such D3-mediated disorders . The rationale for this therapeutic approach is supported by the known involvement of D3 receptors in motor control, cognition, and emotional regulation. Further in vivo studies with pyrido[2,3-b] nih.govnih.govdiazepinones have also demonstrated effects on the central nervous system in mice, including alterations in exploratory activity and motor coordination nih.gov. Additionally, pyridofuro[3',2':4,5]pyrimido[1,2-a]azepines have shown anxiolytic activity in animal models mdpi.com.
In the area of oncology, a dibenzo[b,f]azepine derivative, 5e, which was identified as a topoisomerase II inhibitor, demonstrated in vivo efficacy by inhibiting tumor proliferation and reducing tumor volume in animal models nih.gov.
ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Pre-clinical Animal Models
While comprehensive ADME data for this compound and its direct analogs are not extensively published, some studies on related compounds provide preliminary insights. For instance, an in vivo study of an amphetamine derivative, compound 11b, in rats revealed a half-life (t1/2) of 2.6 hours and an oral bioavailability of 35.6% mdpi.com. Such studies are crucial in the drug development process to assess the pharmacokinetic properties and drug-like potential of new chemical entities. The physicochemical properties of some related heterocyclic compounds have also been evaluated, indicating the potential for oral bioavailability and gastrointestinal absorption researchgate.net. Further dedicated ADME studies on this compound analogs are necessary to fully characterize their pharmacokinetic profiles and guide future drug development efforts.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine Derivatives
Systematic Modification of the Pyrido[b]azepine Core and Peripheral Substituents
Systematic modification is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity of a lead compound. This process involves altering the core scaffold (the pyrido[b]azepine ring system) and the peripheral substituents attached to it.
Research on related fused azepine scaffolds illustrates this principle effectively. For instance, in the development of novel CCR2 antagonists, a systematic SAR study was conducted on a series of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, an isomeric scaffold. nih.gov Modifications focused on the C-1 and N-6 positions. The investigation revealed that specific substitutions were crucial for potent antagonism. The optimal combination involved a 3,4-dichlorophenylamino group at the C-1 position and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position, which resulted in a compound with an IC50 value of 61 nM. nih.gov
Similarly, studies on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives as KRAS-G12D inhibitors demonstrated the critical role of substituents on the core structure. mdpi.com The antiproliferative activity against the Panc1 cell line was found to be highly dependent on the moiety at a specific position. The introduction of a 3,8-diazabicyclo[3.2.1]octane group yielded a significantly more potent compound compared to those with piperazine (B1678402) or azetidin-3-amine (B9764) substituents. mdpi.com This highlights the importance of the substituent's size, shape, and charge distribution in achieving productive interaction with the biological target. mdpi.com
| Core Scaffold | Target | Substitution Position | Substituent | Biological Activity (IC50) | Reference |
|---|---|---|---|---|---|
| Pyrido[4,3-c]azepin-5-one | CCR2 | C-1 | 3,4-dichlorophenylamino | 61 nM | nih.gov |
| N-6 | 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | ||||
| Tetrahydropyrido[3,4-d]pyrimidine | Panc1 Cell Line (KRAS-G12D) | Position 1 | 3,8-diazabicyclo[3.2.1]octane | 1.40 µM | mdpi.com |
| Piperazine | 6.17 µM | ||||
| Azetidin-3-amine | 5.87 µM | ||||
| Piperazin-2-ylmethanol | 3.48 µM |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Artificial Neural Networks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel derivatives, thereby streamlining the drug discovery process.
The development of a robust QSAR model typically involves calculating a set of molecular descriptors that characterize the physicochemical properties of the molecules, such as their topology, shape, and electronic features. unc.edu For heterocyclic compounds, these can include molecular connectivity indices, hydrogen bond counts, and E-state descriptors. unc.edu Statistical methods, such as the k-nearest neighbor (kNN) method, are then employed to build a predictive model based on a training set of compounds with known activities. unc.edu The resulting models undergo rigorous validation to ensure their predictive power and robustness. unc.edu While specific QSAR models for 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine derivatives are not extensively detailed in the public domain, this methodology is widely applied to diverse heterocyclic systems to guide the design of new, more potent analogues. unc.edu
Pharmacophore Development and Ligand-Based Design Strategies
Pharmacophore modeling and ligand-based design are essential strategies employed when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
One successful ligand-based design strategy is "scaffold hopping," where the core of a known active molecule is replaced with a novel scaffold while retaining the key pharmacophoric features. This approach was used to identify the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core as a novel chemotype for CCR2 antagonists. nih.gov The design started from an active 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold, demonstrating how a new, potent core can be discovered by preserving essential binding interactions. nih.gov
Molecular docking simulations are another critical tool in ligand-based design, helping to elucidate the binding mode of ligands within the active site of a target protein. For example, docking studies of KRAS-G12D inhibitors revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the amino acid residues Asp12 and Gly60. mdpi.com This type of analysis provides a structural rationale for the observed SAR and guides the design of new derivatives with improved binding affinity.
Impact of Structural Features on Selectivity and Potency against Biological Targets
The ultimate goal of SAR and SPR studies is to design compounds that are not only potent but also selective for their intended biological target, thereby minimizing off-target effects. Specific structural features often govern this selectivity.
In the case of the pyrido[4,3-c]azepin-5-one CCR2 antagonists, the combination of optimal substitutions at the C-1 and N-6 positions led to a compound that was not only potent (IC50 = 61 nM) but also showed a 10-fold selectivity for the CCR2 receptor over the related CCR5 receptor. nih.gov This selectivity is crucial for achieving the desired therapeutic effect without interfering with other biological pathways.
Similarly, structural modifications in the tetrahydropyrido[3,4-d]pyrimidine series influenced selectivity for cancer cells harboring a specific mutation. Compound 10c, featuring the 3,8-diazabicyclo[3.2.1]octane group, demonstrated a 4.9-fold greater selectivity in inhibiting the proliferation of KRAS-G12D mutant Panc1 cells compared to wild-type cells. mdpi.com This selectivity is attributed to specific interactions with the mutant protein, as suggested by molecular docking studies. mdpi.com
| Core Scaffold | Compound | Key Structural Feature | Potency | Selectivity | Reference |
|---|---|---|---|---|---|
| Pyrido[4,3-c]azepin-5-one | 13a | 3,4-dichlorophenylamino at C-1 and specific propyl group at N-6 | IC50 = 61 nM (CCR2) | 10-fold selective for CCR2 over CCR5 | nih.gov |
| Tetrahydropyrido[3,4-d]pyrimidine | 10c | 3,8-diazabicyclo[3.2.1]octane moiety | IC50 = 1.40 µM (Panc1 cells) | 4.9-fold selective for Panc1 over wild-type cells | mdpi.com |
Advanced Analytical Method Development for Research Applications of 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine
Chromatographic Techniques (HPLC, LC-MS/MS) for Purity and Quantitative Analysis in Complex Matrices (e.g., Biological samples from in vivo studies)
Chromatographic techniques are indispensable for both the quality control of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine and its quantification in biological samples obtained from in vivo research.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the synthesized compound. mdpi.com A typical approach involves reversed-phase chromatography, where the compound is separated from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to ensure good peak shape. researchgate.net Purity is determined by detecting the separated components with a UV or diode-array detector (DAD) and calculating the peak area percentage of the main compound. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, serum, and tissue homogenates due to its exceptional sensitivity and selectivity. mdpi.comresearchgate.net Developing an LC-MS/MS method for this compound would involve:
Sample Preparation: The initial step is to isolate the analyte from matrix components like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net SPE often provides the cleanest extracts, leading to reduced matrix effects and improved assay robustness.
Chromatographic Separation: A rapid separation is achieved using a suitable HPLC or UHPLC column, which resolves the analyte from endogenous interferences and potential metabolites.
Mass Spectrometric Detection: The analyte is ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. nih.gov Quantification is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the parent compound) and monitoring a unique product ion generated through collision-induced dissociation. This process ensures high selectivity and minimizes background noise. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Typical Condition/Setting |
|---|---|
| LC System | UHPLC System |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transition (Hypothetical) | Precursor Ion (m/z) → Product Ion (m/z) |
| Internal Standard | Stable Isotope-Labeled this compound |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Metabolite Identification and Stability Profiling
Understanding the metabolic fate of this compound is crucial for interpreting its pharmacokinetic and toxicological profiles. ESI-MS, particularly when coupled with high-resolution mass spectrometers (e.g., Orbitrap or TOF), is a powerful tool for identifying and structurally characterizing metabolites in in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces) samples. nih.govnih.gov
The process for metabolite identification typically includes:
Sample Analysis: Samples from metabolism studies are analyzed by LC-MS, and the data is processed to find potential metabolites by searching for predicted mass shifts from the parent drug.
Structural Elucidation: The soft ionization nature of ESI preserves the molecular ion of the metabolites. nih.gov High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. pdeonline.org
Common metabolic pathways for compounds containing secondary amine and aromatic functionalities like this compound include oxidation, hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate (B86663).
Table 2: Potential Metabolic Transformations and Corresponding Mass Changes
| Metabolic Reaction | Bioconjugate | Mass Change (Da) | Description |
|---|---|---|---|
| Hydroxylation | - | +15.99 | Addition of a hydroxyl group (-OH) |
| Oxidation (N-oxide) | - | +15.99 | Formation of an N-oxide on a nitrogen atom |
| Dehydrogenation | - | -2.02 | Loss of two hydrogen atoms |
| Glucuronidation | Glucuronic Acid | +176.03 | Conjugation with glucuronic acid |
| Sulfation | Sulfate | +79.96 | Conjugation with a sulfate group |
Bioanalytical Method Validation for Pre-clinical Research
Before a bioanalytical method can be used to support preclinical studies, it must undergo rigorous validation to ensure its reliability and reproducibility. unite.it This validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eutandfonline.comeuropa.eu A full validation for a chromatographic assay assesses several key parameters. iqvia.com
Table 3: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria (for small molecules) |
|---|---|---|
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time in blank matrix samples. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the nominal value. Precision is the closeness of replicate measurements. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction procedure, measured by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage). europa.eu | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Emerging Analytical Technologies for High-Throughput Screening of Analogs
In early drug discovery, large libraries of analogs of a lead compound like this compound are often synthesized to explore structure-activity relationships (SAR). medcraveonline.comnews-medical.net Traditional LC-MS-based analysis is often too slow for this purpose, creating a bottleneck. nih.govnih.gov Emerging analytical technologies are focused on increasing throughput to accelerate this process. ucsf.edu
These technologies often minimize or eliminate the time-consuming liquid chromatography step:
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): Samples are directly injected into the mass spectrometer without chromatographic separation, allowing for analysis times of seconds per sample.
Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI-MS) allow for the direct analysis of samples in their native state with minimal to no sample preparation. This can be used for rapid reaction monitoring or screening of compound libraries arrayed on plates.
Acoustic Droplet Ejection-Mass Spectrometry: This technology uses sound waves to eject nanoliter-scale droplets from a sample plate directly into the mass spectrometer's ion source. It offers ultra-high throughput, capable of analyzing a sample in less than a second, making it ideal for screening massive compound libraries.
Table 4: Comparison of Conventional and High-Throughput Analytical Techniques
| Feature | Conventional LC-MS/MS | High-Throughput MS (e.g., FIA-MS/MS) |
|---|---|---|
| Sample Throughput | Low to Medium (minutes per sample) | High to Ultra-High (seconds per sample) |
| Sample Preparation | Often extensive (SPE, LLE) | Minimal (dilute-and-shoot) |
| Chromatographic Separation | Yes (resolves isomers and interferences) | No (risk of ion suppression, cannot separate isomers) |
| Primary Application | Quantitative bioanalysis, metabolite identification | HTS, lead discovery, reaction monitoring |
Future Perspectives and Unexplored Research Avenues for 6,7,8,9 Tetrahydro 5h Pyrido 3,2 B Azepine Chemistry
Development of Novel Synthetic Routes to Diverse Pyrido[b]azepine Isomers and Scaffolds
The exploration of the full therapeutic potential of the pyrido[b]azepine core is intrinsically linked to the development of efficient and versatile synthetic strategies. While methods for the synthesis of the basic 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine skeleton exist, future research will likely focus on creating a wider array of isomers and functionalized scaffolds to populate a rich chemical space for biological screening.
One promising avenue is the use of scaffold hopping strategies, which have already proven successful in identifying novel chemotypes for targets like the C-C chemokine receptor type 2 (CCR2). nih.gov This approach involves modifying the core structure to generate new, patentable entities with potentially improved properties. For instance, systematic alterations to ring size and substitution patterns can lead to the discovery of new pyrido[b]azepine-based antagonists for a variety of receptors. nih.gov
Another key area for development is the use of intramolecular cyclization reactions . An approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been described via the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions. researchgate.net This multi-step sequence allows for the preparation of gram quantities of the target compounds, demonstrating the feasibility of building the azepine ring onto a pre-existing pyridine (B92270). researchgate.net Future work could expand on this by exploring different cyclization precursors and catalysts to access a wider range of substitution patterns and isomeric scaffolds.
Furthermore, the development of one-pot, multi-component reactions would be highly valuable for generating libraries of diverse pyrido[b]azepine derivatives in an efficient manner. These reactions, which combine multiple starting materials in a single synthetic operation, are well-suited for high-throughput synthesis and medicinal chemistry efforts.
| Synthetic Strategy | Description | Potential Advantages |
| Scaffold Hopping | Bioisosteric replacement of a known core with the pyrido[b]azepine scaffold. | Discovery of novel chemotypes with improved properties and new intellectual property. |
| Intramolecular Cyclization | Formation of the azepine ring from a functionalized pyridine precursor. | Access to specific isomers and substitution patterns. |
| Multi-component Reactions | Combining three or more reactants in a single step to build complexity. | Rapid generation of compound libraries for screening. |
Exploration of New Biological Targets and Therapeutic Modalities in Pre-clinical Contexts
The pyrido[b]azepine scaffold has already demonstrated activity against a range of biological targets, suggesting a broad therapeutic potential that is yet to be fully explored. Current research has identified derivatives of this scaffold as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) and CCR2 receptors, highlighting their potential in pain and inflammation. nih.govnih.gov Additionally, related structures have shown promise as inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), suggesting applications in the development of novel antibacterial agents. nih.gov
Future research should aim to expand the biological target landscape for this scaffold. Given the prevalence of the pyridine and azepine motifs in centrally active agents, exploring targets within the central nervous system (CNS) is a logical next step. nih.gov Pyridoazepines are recognized to have comparable activity to benzodiazepines, suggesting potential applications in anxiety, epilepsy, and other neurological disorders. nih.gov
Moreover, the structural similarity of pyrido[b]azepines to known kinase inhibitors suggests that this scaffold could be a valuable starting point for the development of novel anticancer agents. For instance, tricyclic azepine derivatives, such as pyrimido[4,5-b]-1,4-benzoxazepines, have been identified as a novel class of epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Screening of pyrido[b]azepine libraries against a panel of kinases could uncover new and selective inhibitors for various cancer types.
The following table summarizes some of the known and potential biological targets for pyrido[b]azepine derivatives:
| Biological Target Family | Specific Examples | Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | CCR2 nih.gov | Inflammation, Pain, Cancer |
| Ion Channels | TRPV1 nih.gov | Pain |
| Enzymes | FabI nih.gov, EGFR Kinase nih.gov | Bacterial Infections, Cancer |
| Central Nervous System Receptors | (Potential) GABA receptors | Anxiety, Epilepsy |
Application in Chemical Biology: Probe Development and Target Engagement Studies
The development of potent and selective pyrido[b]azepine-based ligands opens up opportunities for their use as chemical probes to investigate complex biological processes. A well-characterized chemical probe can be a powerful tool for dissecting signaling pathways and validating new drug targets. Future efforts could focus on modifying known active pyrido[b]azepine derivatives to incorporate functionalities suitable for use as probes, such as photo-affinity labels or fluorescent tags.
These probes could then be used in target engagement studies to confirm that a compound interacts with its intended biological target in a cellular or in vivo context. Such studies are crucial for establishing a clear link between the molecular mechanism of a drug and its physiological effects. For example, a fluorescently labeled pyrido[b]azepine antagonist of CCR2 could be used to visualize the receptor in living cells and study its trafficking and signaling dynamics.
Furthermore, the development of pyrido[b]azepine-based probes could aid in target identification for compounds with interesting phenotypic effects but unknown mechanisms of action. By using techniques such as affinity chromatography or activity-based protein profiling, researchers can "fish out" the protein targets of a bioactive pyrido[b]azepine from a complex biological sample.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to pyrido[b]azepine chemistry holds immense promise. preprints.org These computational tools can be employed at various stages of the drug discovery pipeline, from initial hit identification to lead optimization.
De novo design algorithms can be used to generate novel pyrido[b]azepine structures with desired properties. By learning from existing datasets of active compounds, these models can propose new molecules that are more likely to be potent and selective for a given biological target. This can significantly accelerate the discovery of new lead compounds.
Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning techniques, can predict the biological activity of new pyrido[b]azepine derivatives based on their chemical structure. researchgate.net This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates and reducing the time and cost of experimental work.
AI and machine learning can also be used to optimize synthetic routes . By analyzing vast databases of chemical reactions, these tools can predict the most efficient and highest-yielding pathways for the synthesis of complex pyrido[b]azepine analogs, including identifying greener and more sustainable options. preprints.org
Sustainable and Eco-friendly Synthetic Strategies for Scale-Up
As the development of pyrido[b]azepine-based drug candidates progresses, the need for sustainable and scalable synthetic routes will become increasingly important. Green chemistry principles should be integrated into the synthetic design from an early stage to minimize the environmental impact of drug manufacturing. frontiersin.org
Future research in this area should focus on several key aspects:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts, to reduce waste and energy consumption. numberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Energy Efficiency: Utilizing energy-efficient technologies such as microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
The development of such sustainable strategies will not only be environmentally responsible but also economically advantageous for the large-scale production of pyrido[b]azepine-based pharmaceuticals. rsc.org
Q & A
Basic: What are the optimal synthetic routes for 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrido-azepine derivatives often involves cyclization or hydrogenation strategies. For example:
- Palladium-Catalyzed Hydrogenation: A method adapted from the synthesis of deuterated dibenzazepines involves stirring the precursor with deuterium gas and 5% palladium on carbon. Reaction monitoring via TLC ensures completion within ~6 hours, yielding >80% deuterated product .
- Heterocyclic Ring Closure: Similar to pyrazolo-pyrimidine syntheses, sodium salts of propenone derivatives can react with heterocyclic amines under reflux conditions. Adjusting solvent polarity (e.g., ethanol vs. DMSO) and temperature (reflux vs. room temperature) can optimize yields .
- Patent-Based Approaches: A European patent describes stereoselective synthesis using trifluorophenyl precursors, highlighting the role of chiral catalysts and controlled stepwise additions to minimize side products .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming ring saturation and substituent positions. For example, deuterated analogs (e.g., DMI-d2) show distinct isotopic shifts in NMR spectra .
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to verify isotopic purity (e.g., >99.5% deuterium incorporation) and detect byproducts like d1 or d0 species .
- High-Performance Liquid Chromatography (HPLC): Essential for purity assessment (>98%) and separating stereoisomers, particularly when synthesizing chiral derivatives .
Advanced: How do structural modifications to the pyrido[3,2-b]azepine core influence its binding affinity to dopamine D3 receptors?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Pfizer’s patent on dopamine D3 ligands demonstrates that substituents at the 2- and 9-positions (e.g., bromo or trifluorophenyl groups) enhance receptor selectivity. Computational docking models (e.g., Glide SP) predict binding poses, validated via in vitro assays .
- Stereochemical Effects: The (9S)-configuration in bromo-trifluorophenyl derivatives improves binding kinetics. Chiral HPLC or asymmetric catalysis is required to isolate active enantiomers .
Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: NIST-recommended force fields (e.g., AMBER) model interactions with cytochrome P450 enzymes to predict metabolic stability .
- Quantitative Structure-Property Relationship (QSPR) Models: Correlate logP values (calculated via ChemSpider or PubChem) with bioavailability. For example, pyrido-azepines with logP <3 show improved blood-brain barrier penetration .
- ADMET Prediction Tools: Software like Schrödinger’s QikProp evaluates parameters like plasma protein binding and half-life, guided by experimental data from deuterated analogs .
Data Contradiction: How can researchers resolve discrepancies in reported pharmacological effects of pyrido[3,2-b]azepines across studies?
Methodological Answer:
- Source Validation: Cross-reference synthesis protocols (e.g., palladium catalyst purity in vs. ) to identify variability in compound purity or stereochemistry.
- In Vitro/In Vivo Correlation: For example, PTZ (a structurally related compound) shows conflicting seizure induction thresholds in rodent models. Standardizing animal strains and dosing regimens (e.g., intraperitoneal vs. intravenous) reduces variability .
- Meta-Analysis of SAR Data: Compare binding affinities from Pfizer’s dopamine ligands with unrelated studies to isolate substituent-specific effects versus assay conditions.
Advanced: What strategies improve the synthetic yield of stereochemically pure pyrido[3,2-b]azepine derivatives?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-configured precursors (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) to enforce stereocontrol during ring closure .
- Asymmetric Hydrogenation: Apply ruthenium-based catalysts (e.g., Noyori-type) for enantioselective reduction of ketone intermediates, achieving enantiomeric excess (ee) >95% .
- Crystallization Optimization: Recrystallization from ethanol-light petroleum (30–70°C) removes diastereomers, as demonstrated in deuterated desipramine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
